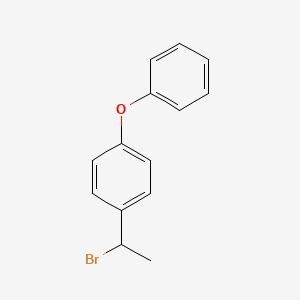

1-Bromethyl-4-phenoxybenzene

Description

BenchChem offers high-quality 1-Bromethyl-4-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromethyl-4-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H13BrO |

|---|---|

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-(1-bromoethyl)-4-phenoxybenzene |

InChI |

InChI=1S/C14H13BrO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

XTRUUOASFKFOSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 1-Bromomethyl-4-phenoxybenzene

The following technical guide details the chemical structure, properties, synthesis, and applications of 1-Bromomethyl-4-phenoxybenzene , a specialized alkylating agent used in medicinal chemistry and agrochemical development.

CAS No: 36881-42-2 | Molecular Weight: 263.13 g/mol [1][2][3]

Executive Summary

1-Bromomethyl-4-phenoxybenzene (also known as 4-Phenoxybenzyl bromide ) is a bifunctional aromatic building block characterized by a reactive benzylic bromide and a stable diphenyl ether moiety. It serves as a critical electrophile in organic synthesis, primarily used to introduce the lipophilic 4-phenoxybenzyl group into pharmacophores. This moiety is a privileged structure in drug discovery, known to enhance metabolic stability and hydrophobic binding interactions in targets such as Matriptase-2 , CCR5 receptors (HIV), and viral polymerases .

Unlike its aryl bromide analog (1-Bromo-4-phenoxybenzene, CAS 101-55-3) used in Suzuki couplings for drugs like Ibrutinib , this compound is specifically utilized for SN2 alkylation reactions.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of two benzene rings linked by an ether oxygen (diphenyl ether). One ring is substituted at the para position with a bromomethyl group (–CH₂Br).[2][4] The benzylic carbon is highly electrophilic due to the leaving group ability of bromine and the stabilization of the transition state by the adjacent aromatic ring.

Figure 1: Functional decomposition of 1-Bromomethyl-4-phenoxybenzene.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 1-(Bromomethyl)-4-phenoxybenzene | |

| CAS Number | 36881-42-2 | Distinct from meta isomer (51632-16-7) |

| Molecular Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | |

| Exact Mass | 261.999 g/mol | Monoisotopic |

| Physical State | Solid (Low Melting) | Often appears as a semi-solid or viscous oil |

| Boiling Point | 157–160 °C | @ 6 Torr (Reduced Pressure) |

| Density | 1.388 g/cm³ | Predicted |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |

Synthesis & Production

The industrial and laboratory standard for synthesizing 1-Bromomethyl-4-phenoxybenzene is the Wohl-Ziegler bromination of 4-phenoxytoluene. This radical pathway ensures selective bromination at the benzylic position without brominating the aromatic ring.

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

-

Initiation: Thermal decomposition of AIBN generates radicals.

-

Propagation: The radical abstracts a benzylic hydrogen from 4-phenoxytoluene.

-

Termination: The benzylic radical reacts with Br₂ (generated in situ from NBS) to form the product.

Figure 2: Radical bromination pathway for synthesis.

Experimental Protocol (Synthesis)

Reagents: 4-Phenoxytoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl₄ (or Benzotrifluoride for green chemistry).

-

Dissolution: Dissolve 4-phenoxytoluene in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solid.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (eluent: Hexanes -> 5% EtOAc/Hexanes) to yield a white to off-white solid.

Applications in Drug Development

While often confused with the aryl bromide intermediate used for Ibrutinib , 1-Bromomethyl-4-phenoxybenzene is distinct. It is used to attach the "4-phenoxybenzyl" tail, a moiety that improves lipophilicity and membrane permeability.

Key Therapeutic Areas

-

HIV (CCR5 Antagonists): Used to synthesize spirodiketopiperazine derivatives. The 4-phenoxybenzyl group occupies the hydrophobic pocket of the CCR5 receptor, blocking viral entry.

-

Antiviral (Adenovirus): Used to N-alkylate 5-aminouracil derivatives.[5] The resulting compounds inhibit human adenovirus replication.

-

Agrochemicals: Synthesis of etoxazole analogues (acaricides) where the phenoxybenzyl group enhances cuticular penetration in insects.

General Alkylation Protocol (Application)

Purpose: Attaching the 4-phenoxybenzyl group to a secondary amine (Drug Scaffold).

-

Setup: Dissolve the amine scaffold (1.0 eq) in DMF or Acetonitrile.

-

Base: Add K₂CO₃ or Cs₂CO₃ (2.0 eq) to scavenge HBr.

-

Alkylation: Add 1-Bromomethyl-4-phenoxybenzene (1.1 eq) dropwise.

-

Condition: Stir at 60°C for 4–12 hours.

-

Isolation: Dilute with water, extract with EtOAc, and purify via HPLC.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Storage:

-

Store at 2–8°C (Refrigerator).

-

Moisture sensitive; store under Inert Gas (Argon/Nitrogen) .

-

Keep container tightly closed to prevent hydrolysis to the benzyl alcohol.

-

References

-

PubChem. "1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO."[2] National Library of Medicine. Link

-

Fisher Scientific. "Safety Data Sheet: 1-(Bromomethyl)-4-phenoxybenzene." Link

-

Sigma-Aldrich. "4-Phenoxybenzyl bromide Product Specification." Link

-

Nikitenko, N. A., et al. "1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives... Novel Inhibitors of Human Adenovirus Replication."[5] Journal of Chemical and Pharmaceutical Sciences. Link

-

Maeda, K., et al. "Discovery of CCR5 selective antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Whitepaper: Strategic Utilization of 1-Bromomethyl-4-phenoxybenzene

The following technical guide provides an in-depth review of 1-Bromomethyl-4-phenoxybenzene (also known as 4-Phenoxybenzyl bromide ), a critical alkylating agent in medicinal chemistry.[1]

Executive Summary

1-Bromomethyl-4-phenoxybenzene (CAS: 36881-42-2 ) is a specialized electrophilic building block used primarily to introduce the 4-phenoxybenzyl motif into pharmaceutical scaffolds.[1][2] Unlike its meta-isomer (widely used in pyrethroid agrochemicals), the para-isomer is a "privileged structure" in modern drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., CCR5, mGluR2) and specific kinase inhibitors.[1]

This guide details the synthesis, reactivity profile, and application of this molecule, correcting common misconceptions regarding its use in blockbuster drugs like Ibrutinib (which utilizes the aryl bromide, not the benzyl bromide).

Part 1: Structural Properties & Reactivity Profile

The Biphenyl Ether Motif

The 4-phenoxybenzyl group serves as a lipophilic anchor.[1] In medicinal chemistry, it is often employed to occupy deep hydrophobic pockets within a receptor's active site.

-

Lipophilicity: The two benzene rings separated by an ether oxygen provide significant hydrophobic bulk (

contribution ~ +3.[1]5) while maintaining rotational flexibility. -

Electronic Effects: The ether oxygen acts as a

-donor, making the rings electron-rich, while the methylene spacer insulates the reactive center from direct conjugation, maintaining the reactivity of the bromide.

Electrophilic Character

The benzylic carbon attached to the bromine is highly susceptible to

-

Leaving Group: Bromide is a soft, efficient leaving group.

-

Reactivity: The molecule is a potent alkylating agent (lachrymator).[1] It reacts rapidly with secondary amines, thiols, and alkoxides under mild basic conditions.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 1-(Bromomethyl)-4-phenoxybenzene | Alternate: 4-Phenoxybenzyl bromide |

| CAS Number | 36881-42-2 | Note:[1][2][3][4] CAS 51632-16-7 refers to the meta isomer.[1] |

| Molecular Weight | 263.13 g/mol | |

| Physical State | Solid (Low Melting) / Oil | Mp: ~45–48 °C (often supercools to oil) |

| Reactivity Class | Benzyl Halide | Alkylating agent; Moisture sensitive |

Part 2: Synthesis Strategies

Two primary routes exist for synthesizing high-purity 1-Bromomethyl-4-phenoxybenzene. The choice depends on the scale and the starting material availability.

Route A: Radical Bromination (Industrial Scale)

This method utilizes 4-phenoxytoluene as the precursor.[1] It is cost-effective but requires careful control to prevent nuclear bromination (ring substitution).[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),

or Benzotrifluoride. -

Mechanism: Free-radical chain reaction.[1]

-

Critical Control Point: Anhydrous conditions are required to prevent hydrolysis to the alcohol.[1]

Route B: Dehydroxybromination (Lab/Pharma Scale)

This method converts 4-phenoxybenzyl alcohol directly to the bromide.[1] It yields a cleaner product profile suitable for late-stage GMP intermediates.[1]

-

Reagents: Phosphorus Tribromide (

) or Thionyl Bromide ( -

Mechanism:

substitution on the activated alcohol.[1]

Synthesis Workflow Diagram

Caption: Comparative synthesis routes. Route B (Ionic) is preferred for high-purity pharmaceutical applications to avoid radical byproducts.[1]

Part 3: Pharmaceutical Applications[1][5][6][7][8][9]

The "Ibrutinib Misconception"

It is vital to clarify that while Ibrutinib contains a 4-phenoxyphenyl group, it is attached directly to the pyrazole ring.[1] The synthesis of Ibrutinib utilizes 1-bromo-4-phenoxybenzene (aryl bromide) via Suzuki coupling, not the bromomethyl derivative described here.[1]

Primary Application: CCR5 Antagonists

Research by Ono Pharmaceutical and others has validated 1-Bromomethyl-4-phenoxybenzene as a key reagent for synthesizing CCR5 antagonists (used in HIV treatment).[1]

-

Mechanism: The bromide alkylates the piperidine nitrogen of a spiro-diketopiperazine scaffold.[1]

-

SAR Insight: The 4-phenoxybenzyl group provides the necessary bulk to block the chemokine receptor's hydrophobic pocket, preventing viral entry.

Application: mGluR2 Positive Allosteric Modulators (PAMs)

In the development of antipsychotics targeting the metabotropic glutamate receptor 2 (mGluR2), the 4-phenoxybenzyl moiety is introduced at the N-1 position of the pyridone/pyrimidine core.[1]

-

Role: Enhances potency by stabilizing the receptor in its active conformation via allosteric binding.[1]

Reaction Mechanism: N-Alkylation

The following diagram illustrates the standard protocol for coupling this reagent to a secondary amine, a ubiquitous step in medicinal chemistry.

Caption: General S_N2 coupling mechanism. The base is critical to neutralize the HBr byproduct and drive the reaction to completion.

Part 4: Experimental Protocols

Protocol: Synthesis via Radical Bromination (Route A)

Use this protocol for large-scale preparation where trace impurities are acceptable.[1]

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Charge: Add 4-phenoxytoluene (18.4 g, 100 mmol) and N-bromosuccinimide (NBS) (19.6 g, 110 mmol) to Carbon Tetrachloride (

) or Benzotrifluoride (150 mL). -

Initiation: Add AIBN (0.5 g) and heat the mixture to reflux (approx. 77-80 °C).

-

Monitoring: Reflux for 3–5 hours. The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

-

Workup:

-

Purification: Recrystallize from hexane/ethanol or use as crude oil if purity >95% by NMR.[1]

Protocol: N-Alkylation of Piperidine Derivative (Medicinal Application)

Based on CCR5 antagonist synthesis (Ono Pharmaceutical).[1][5]

-

Dissolution: Dissolve the secondary amine scaffold (1.0 eq) in Acetonitrile (ACN) or DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq) or Cesium Carbonate ( -

Alkylation: Add 1-Bromomethyl-4-phenoxybenzene (1.1 eq) dropwise at room temperature.

-

Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the amine.[1]

-

Quench: Dilute with Ethyl Acetate, wash with water (

) and brine ( -

Isolation: Dry over

, concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Part 5: Safety & Stability

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Always handle in a functioning fume hood.

-

Sensitizer: Skin contact can cause severe dermatitis and sensitization.[1] Double-gloving (Nitrile) is recommended.[1]

-

Storage: The compound hydrolyzes slowly in moist air to form 4-phenoxybenzyl alcohol and HBr.[1] Store in a tightly sealed container at 2–8 °C, preferably under Argon.

References

-

Synthesis of 4-Phenoxybenzyl Bromide

-

CCR5 Antagonist Application

-

Title: Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride.[1]

- Source: Nishizawa, R., et al. Bioorganic & Medicinal Chemistry, 2010.

- Context: Describes the use of 4-phenoxybenzyl bromide to alkylate the piperidine nitrogen (Compound 4 synthesis).

-

Link:[1]

-

-

mGluR2 PAM Application

- Title: Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective.

- Source:Future Medicinal Chemistry, 2013.

- Context: Details N-alkylation of pyrimidine cores with 4-phenoxybenzyl bromide.

-

Link:[1]

-

Safety Data Sheet (SDS)

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-Methyl-4-phenoxybenzene | CAS#:1706-12-3 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. DE2841664C3 - Process for the production of phenoxybenzyl bromide or phenoxybenzal bromide - Google Patents [patents.google.com]

- 5. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Alchemist's Keystone: A Technical Guide to the Reactivity of 1-Bromomethyl-4-phenoxybenzene

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to predictably construct complex molecular architectures is paramount. 1-Bromomethyl-4-phenoxybenzene emerges as a critical building block, a bifunctional electrophile offering a unique reactivity profile that enables precise molecular elaboration. Its structure, featuring a highly reactive benzylic bromide and a stable phenoxy ether linkage, presents a versatile platform for sequential and diverse chemical transformations. This guide provides an in-depth analysis of its reactivity, grounded in mechanistic principles and supported by field-proven protocols. We will explore its behavior in nucleophilic substitutions, its utility in forming carbon-carbon bonds via cross-coupling reactions, and the critical experimental parameters that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Electrophile

1-Bromomethyl-4-phenoxybenzene, also known as 4-phenoxybenzyl bromide, is a crystalline solid at room temperature.[1] Its molecular architecture is deceptively simple, yet it encodes a sophisticated reactivity schema. The molecule can be dissected into two key functional domains:

-

The Electrophilic Trigger (Bromomethyl Group): The -CH2Br group is a primary benzylic halide. The benzylic position is uniquely reactive because any developing positive charge in a transition state (as in an SN1-like mechanism) or the carbocation intermediate itself is resonance-stabilized by the adjacent benzene ring.[2] This inherent stability dramatically lowers the activation energy for nucleophilic substitution compared to a simple alkyl halide.

-

The Stable Superstructure (Phenoxybenzene Core): The diaryl ether linkage is robust and generally unreactive under the conditions used to functionalize the bromomethyl group. This stability is crucial, as it allows the core structure to be carried through multi-step syntheses without degradation.

This duality makes 1-bromomethyl-4-phenoxybenzene a powerful tool for introducing the 4-phenoxybenzyl motif into a target molecule, a common scaffold in medicinal chemistry and materials science.[3]

Synthesis and Physicochemical Profile

The most common and efficient synthesis of 1-bromomethyl-4-phenoxybenzene involves the radical bromination of 4-phenoxytoluene. This reaction selectively targets the benzylic position due to the formation of a resonance-stabilized benzylic radical intermediate.[2]

Protocol 2.1: Synthesis via Radical Bromination

Objective: To synthesize 1-bromomethyl-4-phenoxybenzene from 4-phenoxytoluene.

Materials:

-

4-phenoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azo-bis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxytoluene (1.0 equiv.) in CCl4.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.02 equiv.).

-

Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl4). The reaction can be initiated by shining a lamp on the flask. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

-

Quenching & Extraction: Wash the filtrate with saturated NaHCO3 solution to remove any remaining HBr, followed by water. Dry the organic layer over anhydrous MgSO4.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane or ethanol) to yield pure 1-bromomethyl-4-phenoxybenzene as a white to off-white solid.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-4-phenoxybenzene

| Property | Value | Source |

| Molecular Formula | C13H11BrO | [4] |

| Molecular Weight | 263.13 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 157-160 °C at 6 Torr | [1] |

| CAS Number | 36881-42-2 | [4] |

Core Reactivity: The Nucleophilic Substitution Manifold

The primary mode of reactivity for 1-bromomethyl-4-phenoxybenzene is nucleophilic substitution at the benzylic carbon. Due to its nature as a primary benzylic halide, it exists at the crossroads of SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions.[5]

-

SN2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., CN-, N3-, RS-) in polar aprotic solvents (e.g., acetone, DMF, DMSO). This pathway proceeds with an inversion of stereochemistry (though the substrate is achiral) and is generally preferred for controlled, high-yield transformations.

-

SN1 Pathway: Becomes significant in the presence of weak nucleophiles, particularly in polar protic solvents (e.g., ethanol, water) which can stabilize the formation of the resonance-stabilized benzylic carbocation.[2][6]

Figure 1: Competing SN1 and SN2 pathways for 1-bromomethyl-4-phenoxybenzene.

Protocol 3.1: O-Alkylation with a Phenolic Nucleophile

Objective: To synthesize a diaryl ether by reacting 1-bromomethyl-4-phenoxybenzene with a phenol.

Materials:

-

1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

-

4-Methoxyphenol (1.0 equiv.)

-

Potassium carbonate (K2CO3) (1.5 equiv.)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: To a solution of 4-methoxyphenol in acetone, add potassium carbonate. Stir the suspension vigorously for 15 minutes at room temperature.

-

Addition: Add a solution of 1-bromomethyl-4-phenoxybenzene in acetone dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting bromide is consumed.

-

Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 2: Reactivity with Common Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions |

| Oxygen | Phenoxide, Alkoxide | Ether | K2CO3, Acetone, Reflux |

| Nitrogen | Amine (R-NH2), Azide (N3-) | Amine, Azide | K2CO3, CH3CN or NaN3, DMSO |

| Sulfur | Thiolate (RS-) | Thioether | NaH, THF, 0°C to RT |

| Carbon | Cyanide (CN-), Malonate Ester | Nitrile, Alkylated Ester | KCN, DMSO or NaH, THF |

Advanced Reactivity: Carbon-Carbon Bond Formation

Beyond simple substitution, 1-bromomethyl-4-phenoxybenzene is an excellent electrophile for constructing new carbon-carbon bonds, a cornerstone of drug development.

Grignard Reactions

While the primary application of this compound is as an electrophile, it is crucial to understand its potential behavior in Grignard-type reactions. Direct formation of a Grignard reagent from 1-bromomethyl-4-phenoxybenzene is not feasible as the newly formed organometallic center would immediately react with another molecule of the starting material (Wurtz coupling).[7] However, it serves as an excellent electrophile for reaction with pre-formed Grignard reagents.

Protocol 4.1.1: Reaction with Phenylmagnesium Bromide

Objective: To synthesize 1-phenyl-2-(4-phenoxyphenyl)ethane.

Materials:

-

1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

-

Phenylmagnesium bromide (1.1 equiv. in THF/ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), dissolve 1-bromomethyl-4-phenoxybenzene in anhydrous THF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Grignard Addition: Add the solution of phenylmagnesium bromide dropwise via a syringe, maintaining the temperature below 5°C. A precipitate may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0°C.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The true power of this reagent in complex molecule synthesis is realized in cross-coupling reactions. As an electrophilic partner, it readily participates in reactions like the Suzuki-Miyaura coupling.[8]

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.2.1: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 4-benzylphenoxybenzene.

Materials:

-

1-Bromomethyl-4-phenoxybenzene (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv.)

-

Triphenylphosphine (PPh3) or other suitable ligand (0.08 equiv.)

-

Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2.0 equiv.)

-

Toluene/Water or Dioxane/Water solvent mixture

Procedure:

-

Setup: In a Schlenk flask, combine 1-bromomethyl-4-phenoxybenzene, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Degassing: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

-

Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase over Na2SO4, concentrate, and purify the residue by column chromatography to yield the coupled product.

Safety and Handling

1-Bromomethyl-4-phenoxybenzene is classified as a corrosive and irritant.[4] Like many benzylic bromides, it is a lachrymator (causes tearing) and should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[10]

-

Incompatibilities: It is incompatible with strong bases, oxidizing agents, alcohols, and amines.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly sealed container.

Conclusion

1-Bromomethyl-4-phenoxybenzene stands out as a strategically valuable electrophile due to its predictable and versatile reactivity profile. Its benzylic bromide handle provides a reliable site for functionalization via both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the robust phenoxybenzene core ensures molecular integrity. By carefully selecting nucleophiles, solvents, and catalysts, chemists can precisely control the reaction pathway, making this compound an indispensable tool in the synthesis of complex organic molecules for pharmaceutical and material science applications. Understanding the mechanistic dichotomy between SN1 and SN2 pathways, and mastering the conditions for high-yielding C-C bond formations, unlocks the full synthetic potential of this alchemist's keystone.

References

- Benchchem. (n.d.). 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

- Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2, 5) and Wurtz coupling product (3, 6). Retrieved from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(bromomethyl)-4-phenoxybenzene (C13H11BrO). Retrieved from [Link]

-

NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-phenoxybenzene. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-(Bromomethyl)-4-phenoxybenzene , 98% , 36881-42-2 - CookeChem [cookechem.com]

- 4. 1-(Bromomethyl)-4-phenoxybenzene | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

A Guide to the Crystal Structure Analysis of 1-Bromomethyl-4-phenoxybenzene: From Synthesis to Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the complete process for determining the single-crystal X-ray structure of 1-Bromomethyl-4-phenoxybenzene. This document is designed for researchers in chemistry, materials science, and drug development, offering not just a methodology, but the underlying scientific rationale for each step. We will navigate the entire experimental journey, from the strategic synthesis of the target molecule and the nuanced art of crystal cultivation to the precise science of X-ray diffraction data collection, structure solution, and final refinement. The guide emphasizes best practices in crystallographic analysis, ensuring the generation of a high-quality, validatable, and publishable crystal structure.

Introduction: The Significance of Structural Insight

In the realm of modern chemical and pharmaceutical sciences, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms and the nature of intermolecular interactions within a crystalline solid dictate a host of its physical and chemical properties, including solubility, stability, and, in the case of pharmaceuticals, bioavailability and efficacy. 1-Bromomethyl-4-phenoxybenzene is a versatile synthetic building block, and a detailed knowledge of its crystal structure can inform its use in the rational design of more complex molecules. This guide, therefore, presents a complete workflow for the structural elucidation of this compound, serving as a practical roadmap for researchers.

Synthesis of 1-Bromomethyl-4-phenoxybenzene

A reliable and efficient synthesis of the target compound is the foundational step. The Williamson ether synthesis is a classic and robust method for the preparation of ethers, and it is well-suited for the synthesis of 1-Bromomethyl-4-phenoxybenzene.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1]

Synthetic Protocol: Williamson Ether Synthesis

Reactants:

-

4-Phenoxyphenol

-

Dibromomethane (CH₂Br₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a stirred solution of 4-phenoxyphenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Heat the mixture to reflux for 1 hour to ensure the formation of the potassium phenoxide salt.

-

Add dibromomethane (1.2 eq.) dropwise to the refluxing mixture.

-

Continue to reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-Bromomethyl-4-phenoxybenzene.

Single Crystal Growth: The Art of Crystallization

The cultivation of a high-quality single crystal is often the most challenging yet critical step in a successful crystal structure determination. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.[2] For small organic molecules like 1-Bromomethyl-4-phenoxybenzene, several techniques can be employed.

Recommended Crystallization Technique: Slow Evaporation

The slow evaporation method is a straightforward and often effective technique for growing single crystals.[1]

Protocol:

-

Dissolve a small amount (10-20 mg) of purified 1-Bromomethyl-4-phenoxybenzene in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

-

Solvent Selection Rationale: A good solvent is one in which the compound is moderately soluble. Solvents to screen include dichloromethane, chloroform, ethyl acetate, and mixtures such as dichloromethane/hexane or ethyl acetate/hexane.

-

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor the vial periodically for the formation of well-defined single crystals.

Alternative Crystallization Technique: Vapor Diffusion

Vapor diffusion is another powerful technique, particularly when only small amounts of the compound are available.[3]

Protocol:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Experimental Workflow for Data Collection

Caption: From Synthesis to Data Collection Workflow.

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of diffraction data is collected.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process is typically carried out using a suite of crystallographic software.

Software and Methodologies

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, commonly implemented in programs like SHELXT.[4]

-

Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method, typically with software such as SHELXL within a graphical user interface like Olex2.[4][5] This iterative process refines the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Step-by-Step Refinement in Olex2

-

Load Data: Import the reflection data (.hkl file) and the instruction file (.ins file) into Olex2.

-

Solve Structure: Use the integrated SHELXT to solve the structure.

-

Initial Refinement: Perform an initial least-squares refinement.

-

Atom Assignment: Assign atom types (C, O, Br) to the electron density peaks.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.

-

Add Hydrogen Atoms: Include hydrogen atoms in calculated positions.

-

Final Refinement Cycles: Continue refinement until convergence is reached, as indicated by a stable R-factor and minimal shifts in atomic parameters.

Structure Validation and Analysis

A crucial final step is the validation of the determined crystal structure to ensure its quality and accuracy.

Validation with checkCIF

The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data.[6] The CIF should be validated using the IUCr's checkCIF service. This tool checks for inconsistencies and potential errors in the crystallographic data and will generate a report with alerts that need to be addressed.

Visualization and Analysis with Mercury

The CCDC's Mercury software is an excellent tool for visualizing the crystal structure, exploring intermolecular interactions, and generating publication-quality images.

Caption: Structure Refinement and Analysis Workflow.

Data Presentation: Hypothetical Crystallographic Data

As this is a procedural guide, the following table presents hypothetical but realistic crystallographic data for 1-Bromomethyl-4-phenoxybenzene.

| Parameter | Value |

| Chemical formula | C₁₃H₁₁BrO |

| Formula weight | 263.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 5.432(2) Å, β = 98.76(5)° | |

| c = 20.987(8) Å, γ = 90° | |

| Volume | 1138.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.535 Mg/m³ |

| Absorption coefficient | 3.890 mm⁻¹ |

| F(000) | 528 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10123 |

| Independent reflections | 2605 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.092 |

| Largest diff. peak and hole | 0.45 and -0.50 e.Å⁻³ |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-Bromomethyl-4-phenoxybenzene. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently determine the three-dimensional structure of this and similar small molecules. The emphasis on validation and proper data reporting ensures that the resulting structural information is of high quality and can be reliably used in further scientific endeavors.

References

-

Crystallization Techniques. (n.d.). MIT Chemistry Department. Retrieved from [Link]

-

checkCIF FAQ. (n.d.). IUCr Journals. Retrieved from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. Retrieved from [Link]

-

Crystallographic Information File (CIF). (n.d.). Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Slow Evaporation Method. (n.d.). Retrieved from [Link]

-

Short Guide to CIFs. (n.d.). CCDC. Retrieved from [Link]

-

Mercury. (n.d.). CCDC. Retrieved from [Link]

- Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470.

-

CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved from [Link]

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14. Retrieved from [Link]

-

Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026). Oreate AI Blog. Retrieved from [Link]

-

Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. Retrieved from [Link]

-

Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]

-

Crystallisation Techniques. (2006). Retrieved from [Link]

-

The PLATON Homepage. (n.d.). Retrieved from [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved from [Link]

-

CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021). YouTube. Retrieved from [Link]

-

A few interactive self-paced tutorials to get started with Olex2. (n.d.). OlexSys. Retrieved from [Link]

-

Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

-

PLATON, A set of Tools for the Interpretation of Structural Results. (n.d.). Retrieved from [Link]

-

Mercury (crystallography). (n.d.). Wikipedia. Retrieved from [Link]

-

Small molecules: the PLATON toolbox. (2021). International Union of Crystallography. Retrieved from [Link]

-

PLATON for MS-Windows. (2007). Retrieved from [Link]

-

checkCIF FAQ. (n.d.). IUCr Journals. Retrieved from [Link]

-

PLATON for Windows. (2025). School of Chemistry. Retrieved from [Link]

-

Publication standards for crystal structures. (2011). IUCr. Retrieved from [Link]

-

Crystal Growth. (n.d.). Molecular Solids Group - Philipps-Universität Marburg. Retrieved from [Link]

-

Details of checkCIF/PLATON tests. (n.d.). IUCr Journals. Retrieved from [Link]

-

checkCIF validation ALERTS: what they mean and how to respond. (2020). ResearchGate. Retrieved from [Link]

-

Standards for Crystallographic Publishing. (n.d.). IUCr Journals. Retrieved from [Link]

-

PLATON/VALIDATION. (n.d.). Retrieved from [Link]

-

Olex Tutorial. (n.d.). Zenodo. Retrieved from [Link]

-

Olex2 Tutorials for new users How to install Olex2 from scratch. (2019). YouTube. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC. Retrieved from [Link]

-

Notes for Authors of IUCrData. (n.d.). IUCrData. Retrieved from [Link]

-

Growing Crystals. (n.d.). MIT. Retrieved from [Link]

-

How to Grow Single Crystals | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

submission instructions (Data Reports). (n.d.). IUCrData. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]

- 3. US4393246A - Process for brominating side chain of m-phenoxytoluene - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Amines with 1-Bromomethyl-4-phenoxybenzene

Introduction

The N-alkylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive overview and detailed protocols for the N-alkylation of various amines using 1-bromomethyl-4-phenoxybenzene, a versatile building block in medicinal chemistry. The phenoxybenzyl motif is prevalent in numerous biologically active compounds, making this specific alkylation a reaction of significant interest to researchers in drug discovery and development.

This document is structured to provide not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and a framework for troubleshooting common issues.

Mechanistic Insights: The S_N_2 Pathway

The N-alkylation of an amine with 1-bromomethyl-4-phenoxybenzene proceeds via a bimolecular nucleophilic substitution (S_N_2) reaction.[3] In this concerted mechanism, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-bromomethyl-4-phenoxybenzene. Simultaneously, the bromide ion, a good leaving group, is displaced.

A critical challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation.[3][4] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium salts.[4] Controlling the reaction stoichiometry and conditions is therefore paramount to achieving the desired product selectively.

The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualization of the Reaction Mechanism

Caption: Generalized S_N_2 mechanism for N-alkylation.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromomethyl-4-phenoxybenzene | ≥98% | Commercially Available | Store under inert gas at 2-8°C.[6] |

| Primary/Secondary Amine | ≥98% | Commercially Available | Varies based on desired product. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | A common and effective inorganic base.[5] |

| Cesium Hydroxide (CsOH) | Anhydrous | Commercially Available | Can promote selective mono-N-alkylation.[7] |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | A suitable polar aprotic solvent.[5] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | An alternative polar aprotic solvent.[5] |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup and extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

General Protocol for N-Alkylation

This protocol provides a general framework for the N-alkylation of a primary amine with 1-bromomethyl-4-phenoxybenzene. Adjustments may be necessary based on the specific amine used.

1. Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.).

-

Add a suitable anhydrous solvent such as acetonitrile or DMF (sufficient to dissolve the amine).

-

Add a base. For general applications, anhydrous potassium carbonate (2.0-3.0 eq.) is effective.[5] For selective mono-alkylation, cesium hydroxide (1.2 eq.) can be advantageous.[7]

-

Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

2. Addition of Alkylating Agent:

-

Dissolve 1-bromomethyl-4-phenoxybenzene (1.0-1.2 eq.) in a minimal amount of the reaction solvent.

-

Add the solution of 1-bromomethyl-4-phenoxybenzene dropwise to the stirring amine/base mixture at room temperature. A slight excess of the alkylating agent can help drive the reaction to completion, but may increase the risk of over-alkylation.

3. Reaction Monitoring:

-

The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to increase the rate.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This is crucial to determine the consumption of the starting amine and to observe the formation of the desired product and any potential byproducts (e.g., dialkylated product).

4. Workup:

-

Once the reaction is deemed complete by TLC or LC-MS (typically 2-24 hours), cool the reaction mixture to room temperature.[3]

-

If an inorganic base like potassium carbonate was used, filter off the solids and wash with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

To the residue, add water and an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[3]

Visualization of the Experimental Workflow

Caption: General workflow for N-alkylation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive amine (protonated)- Insufficient temperature- Poorly soluble reagents | - Ensure an adequate amount of base is used (2-3 eq.).- Gently heat the reaction mixture (40-60 °C).- Choose a solvent in which all reactants are soluble (e.g., DMF). |

| Over-alkylation | - Product is more nucleophilic than starting amine.- Excess alkylating agent. | - Use a 1:1 stoichiometry of amine to alkylating agent.- Add the alkylating agent slowly.- Consider using a bulky base or a specific protocol for mono-alkylation.[7] |

| Complex Mixture of Products | - Side reactions- Degradation of starting materials or product | - Ensure the use of anhydrous solvents and inert atmosphere if necessary.- Lower the reaction temperature.- Confirm the stability of your amine under the reaction conditions. |

| Difficulty in Purification | - Similar polarities of product and byproducts. | - Optimize the mobile phase for column chromatography.- Consider alternative purification techniques like preparative HPLC or crystallization. |

Characterization of Products

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the phenoxybenzyl group and the shift of the signals for the protons alpha to the nitrogen are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: To observe the characteristic N-H stretch (for secondary amines) and other functional groups.

Conclusion

The N-alkylation of amines with 1-bromomethyl-4-phenoxybenzene is a robust and versatile reaction for the synthesis of molecules containing the valuable phenoxybenzyl moiety. Careful control of reaction conditions, particularly stoichiometry and the choice of base and solvent, is essential for achieving high yields and selectivity. By understanding the underlying S_N_2 mechanism and employing rigorous reaction monitoring, researchers can effectively utilize this methodology in their synthetic endeavors.

References

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.

-

ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(bromomethyl)-4-phenoxybenzene. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(Bromomethyl)-4-phenoxybenzene. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

Application Note: Strategic Integration of p-Phenoxybenzyl (PhOBn) Protecting Groups

This Application Note is structured to provide a rigorous, field-validated guide for the attachment and removal of p-Phenoxybenzyl (PhOBn) protecting groups.

Note on Nomenclature: In this text, the abbreviation PhOBn is used for p-phenoxybenzyl to strictly distinguish it from PNB (p-nitrobenzyl), a common source of confusion in literature.

Executive Summary & Chemical Rationale

The p-phenoxybenzyl (PhOBn) group is a specialized protecting moiety primarily used for carboxylic acids (forming esters) and, less frequently, for amines (forming modified benzyl amines). Structurally, it consists of a benzyl group substituted with a phenoxy ring at the para position.

Why use PhOBn?

-

Enhanced Lipophilicity: Unlike standard benzyl (Bn) or methyl esters, the PhOBn group adds significant hydrophobic bulk. This is critical when working with highly polar substrates (e.g., poly-hydroxylated molecules, nucleotides) to facilitate solubility in organic solvents during intermediate steps.

-

Orthogonality:

-

Acid Stability: PhOBn esters are more stable to acidic conditions (e.g., TFA) than p-methoxybenzyl (PMB) or tert-butyl (tBu) esters. This allows for the selective deprotection of Boc or PMB groups while keeping the carboxylate masked.[1][2]

-

Base Stability: They resist mild basic hydrolysis better than simple alkyl esters due to the steric bulk, though they can still be saponified.

-

Cleavage: They are cleanly removed by catalytic hydrogenolysis , making them orthogonal to allyl (Pd(0)) and silyl (F-) protecting groups.

-

Mechanistic Workflow

The following diagram illustrates the decision logic and chemical pathways for PhOBn protection.

Figure 1: Decision matrix for selecting the attachment method based on substrate sensitivity.

Experimental Protocols

Protocol A: Attachment via Nucleophilic Substitution (SN2)

Best for: Robust substrates, scale-up, and commercially available p-phenoxybenzyl chloride. Mechanism: Carboxylate anion attacks the benzylic halide.

Reagents:

-

p-Phenoxybenzyl chloride (PhOBn-Cl) [CAS: 2393-21-7]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add anhydrous K₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to generate the carboxylate salt.

-

Expert Tip: If the acid is sterically hindered, use Cs₂CO₃ (1.2 equiv) to enhance nucleophilicity (the "Cesium Effect").

-

-

Alkylation: Add p-phenoxybenzyl chloride (1.1 – 1.2 equiv) dropwise.

-

Reaction:

-

Standard: Stir at room temperature for 4–12 hours.

-

Sluggish substrates: Heat to 60°C for 2–4 hours. Monitor by TLC (PhOBn group is UV active).

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (5x reaction volume).

-

Wash with water (3x) to remove DMF, then brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). PhOBn esters typically elute later than simple benzyl esters due to the phenoxy interaction with silica.

Protocol B: Attachment via Steglich Esterification

Best for: Acid/Base sensitive substrates, complex natural products. Mechanism: Carbodiimide activation of the acid followed by alcohol attack.

Reagents:

-

p-Phenoxybenzyl alcohol (PhOBn-OH) [CAS: 13826-35-2]

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl

-

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

-

Setup: Dissolve the carboxylic acid (1.0 equiv) and p-phenoxybenzyl alcohol (1.1 equiv) in anhydrous DCM (0.1 – 0.2 M) under inert atmosphere (N₂/Ar).

-

Catalyst: Add DMAP (0.1 equiv).

-

Coupling: Cool the solution to 0°C. Add DCC (1.1 – 1.2 equiv) in one portion.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if the reaction is proceeding.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 3–12 hours.

-

Workup:

-

Filter off the DCU precipitate through a Celite pad.

-

Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

-

Purification: Concentrate and purify via chromatography.

Protocol C: Deprotection (Catalytic Hydrogenolysis)

Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.

Reagents:

-

PhOBn-Protected Substrate

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen Gas (H₂) or Ammonium Formate (Transfer Hydrogenation)

-

Solvent: MeOH, EtOH, or EtOAc

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester in MeOH or EtOAc (0.1 M).

-

Note: If the compound is insoluble in alcohols, THF/MeOH mixtures work well.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate) under an inert atmosphere (Ar/N₂). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation:

-

Balloon Method: Purge the flask with H₂ (balloon) three times. Stir vigorously under H₂ atmosphere at room temperature.

-

Time: Reaction is usually complete in 1–4 hours.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad thoroughly with the solvent.

-

Concentrate the filtrate to obtain the free acid.

-

Purity: Often quantitative; further purification is rarely needed unless side reactions occurred.

-

Technical Data & Troubleshooting

Reagent Stoichiometry Table

| Reagent | Equiv (Method A) | Equiv (Method B) | Role |

| Substrate | 1.0 | 1.0 | Target Molecule |

| PhOBn-Cl | 1.1 – 1.2 | N/A | Electrophile (Method A) |

| PhOBn-OH | N/A | 1.1 | Nucleophile (Method B) |

| Base (K₂CO₃) | 1.5 – 2.0 | N/A | Acid Scavenger |

| DCC/EDC | N/A | 1.1 – 1.2 | Coupling Agent |

| DMAP | N/A | 0.1 | Acyl Transfer Catalyst |

Troubleshooting Guide

-

Problem: Low yield in Method A (Alkylation).

-

Cause: Poor solubility of the carboxylate salt or steric hindrance.

-

Solution: Switch solvent to DMF (if using acetone) or add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive PhOBn-Iodide in situ.

-

-

Problem: DCU contamination in Method B.

-

Cause: Incomplete filtration of urea byproduct.

-

Solution: Cool the reaction mixture to -20°C before filtration to precipitate residual urea, or switch to EDC·HCl (water-soluble urea byproduct).

-

-

Problem: Incomplete Deprotection.

-

Cause: Catalyst poisoning (Sulfur or Amines present).

-

Solution: Use Pearlman’s Catalyst (Pd(OH)₂/C) or increase H₂ pressure (Parr shaker at 40 psi).

-

Safety & References

Safety Hazards (MSDS Highlights)

-

p-Phenoxybenzyl Chloride: Corrosive, lachrymator. Handle in a fume hood.

-

DCC: Potent sensitizer. Avoid skin contact; can cause severe allergic reactions.

-

Pd/C: Pyrophoric when dry. Keep wet with solvent; dispose of in a dedicated waste container.

References

-

Permethrin Synthesis & Phenoxybenzyl Alcohols

-

General Benzyl Ester Protection/Deprotection

-

Greene's Protective Groups in Organic Synthesis.[8] (Standard reference for benzyl-class deprotection mechanisms).

-

Source:

-

-

Use in Beta-Lactam Chemistry

- Simplified method for esterification of antibiotics via carbonate anhydride intermediates. (Discusses p-phenoxybenzyl esters of penicillin).

-

Source:

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]

- 7. Permethrin - Wikipedia [en.wikipedia.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Synthesis of 1-Bromomethyl-4-phenoxybenzene from p-Phenoxytoluene

Abstract & Utility

This application note details the protocol for the regioselective synthesis of 1-bromomethyl-4-phenoxybenzene (p-phenoxybenzyl bromide) from p-phenoxytoluene . This transformation is a critical intermediate step in the synthesis of pyrethroid insecticides (e.g., Permethrin analogs) and various pharmaceutical ether derivatives.

The method utilizes a Wohl-Ziegler bromination , employing N-bromosuccinimide (NBS) and a radical initiator.[1][2][3] Unlike direct bromination with elemental bromine (

Safety Directives (Critical)

⚠️ DANGER: LACHRYMATOR & TOXICITY WARNING

Lachrymator: Benzyl bromides are potent tear gas agents. ALL operations, including weighing and rotary evaporation, must be performed in a high-efficiency fume hood.

Explosion Hazard: Radical initiators (AIBN/BPO) are shock-sensitive and thermally unstable. Store cold. Do not crush crystals.

Cyanide Risk: If using AIBN, thermal decomposition releases nitrogen gas and toxic tetramethylsuccinonitrile.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. The phenoxy group activates the para-position, but the benzylic C-H bond is the weakest (Bond Dissociation Energy ~88 kcal/mol), making it the kinetic target for radical abstraction.

Key Mechanistic Insight:

The "Goldfinger Mechanism" dictates that NBS reacts with trace HBr to generate low concentrations of molecular

Figure 1: Mechanistic Pathway

Caption: Radical chain propagation cycle. The resonance stabilization of the benzylic radical by the aromatic ring is the driving force for regioselectivity.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][4] | Role | Notes |

| p-Phenoxytoluene | 1.0 | Substrate | Purity >98% recommended. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Must be white. Yellow NBS contains free |

| AIBN | 0.05 | Initiator | Azobisisobutyronitrile. Store at 4°C. |

| PhCF3 (Trifluorotoluene) | Solvent | Medium | Green alternative to |

Alternative Solvents: Acetonitrile (

Step-by-Step Procedure

Scale: 10 mmol (approx. 1.84 g of p-phenoxytoluene)

-

Preparation:

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add p-phenoxytoluene (1.84 g, 10 mmol) and PhCF3 (or Acetonitrile) (20 mL).

-

Critical Step: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Oxygen is a radical scavenger).

-

-

Initiation:

-

Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

-

Note: NBS is denser than the solvent and will sink. Succinimide (byproduct) is less dense and will float/suspend.[5]

-

-

Reaction:

-

Heat the mixture to reflux (approx. 85-100°C depending on solvent).

-

Monitor the reaction visually. The dense NBS solid will disappear and be replaced by light, floating succinimide crystals.

-

TLC Monitoring: (Mobile Phase: 10% EtOAc in Hexanes). The product (

) is less polar than the starting material. -

Reaction time is typically 2–4 hours.

-

-

Work-up:

-

Cool the mixture to 0°C (ice bath) to fully precipitate succinimide.

-

Filter off the solid succinimide using a sintered glass funnel. Wash the solid with cold solvent.[4]

-

Concentrate the filtrate under reduced pressure (Rotovap) to yield a yellow oil/solid. Caution: Vapors are lachrymatory.

-

-

Purification (Crystallization):

-

Dissolve the crude residue in minimal boiling n-Heptane (or Hexane).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline solid.

-

Yield Target: 75–85%.

-

Figure 2: Workflow Diagram

Caption: Operational workflow emphasizing the critical filtration step to remove succinimide before purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Oxygen inhibition or dead Initiator. | Degas solvent thoroughly. Use fresh AIBN. Check if NBS is white.[6] |

| Nuclear Bromination (Ring Br) | High | Ensure NBS is used, not liquid bromine. Keep reaction anhydrous (water promotes ionic mechanisms). |

| Dibromination (Benzal bromide) | Excess NBS or too long reflux. | Stop reaction immediately upon consumption of SM. Use exactly 1.05 eq of NBS. |

| Yellow Product | Traces of | Wash organic layer with 10% |

References

-

Wohl-Ziegler Reaction Mechanism & Conditions

-

Green Solvents for Bromin

- Source: ResearchG

- Relevance: Validates the use of Acetonitrile and Trifluorotoluene as safer altern

-

Purific

- Source: Organic Syntheses, Coll. Vol. 2, p. 443.

-

Relevance: Provides the foundational technique for handling and purifying lachrymatory benzyl bromides via crystallization rather than distillation.[8]

-

Synthesis of Pyrethroid Intermedi

- Source: Google P

- Relevance: Describes the industrial context of brominating m- and p-phenoxytoluene for pesticide synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 7. reddit.com [reddit.com]

- 8. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

Application Note: Scalable Synthesis of p-Phenoxybenzyl Bromide for Industrial Applications

Abstract: This document provides a detailed guide for the scalable synthesis of p-phenoxybenzyl bromide, a critical intermediate in the production of synthetic pyrethroid insecticides.[1][2] Two primary, industrially viable synthetic routes are presented: the free-radical bromination of p-phenoxytoluene and the nucleophilic substitution of p-phenoxybenzyl alcohol. This guide offers comprehensive, step-by-step protocols, explains the chemical principles and rationale behind procedural choices, and addresses critical safety and handling considerations for large-scale manufacturing. The information is intended for researchers, process chemists, and drug development professionals seeking to establish robust and efficient production methods for this key chemical building block.

Introduction and Strategic Importance

p-Phenoxybenzyl bromide is a high-value chemical intermediate whose industrial significance is intrinsically linked to the agrochemical sector. It serves as the core alcohol moiety precursor for a multitude of second-generation synthetic pyrethroids, such as permethrin and cypermethrin.[2] These insecticides are prized for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[1][2]

The industrial synthesis of p-phenoxybenzyl bromide demands a process that is not only high-yielding but also economically viable, scalable, and safe. The choice of synthetic strategy directly impacts manufacturing costs, throughput, and environmental footprint. This note details two field-proven, scalable routes, providing the technical depth required for process evaluation and implementation.

Comparative Overview of Synthetic Routes

Two principal pathways dominate the industrial landscape for p-phenoxybenzyl bromide synthesis. The selection of a particular route often depends on the cost and availability of starting materials, existing plant infrastructure, and desired purity profile of the final product.

-

Route 1: Free-Radical Bromination of p-Phenoxytoluene. This is a direct and atom-economical approach. It involves the selective bromination of the benzylic methyl group. While elemental bromine is a cost-effective reagent, the reaction requires careful control to prevent undesirable bromination of the aromatic rings.[1][3] High-temperature thermal initiation can obviate the need for catalysts or UV radiation, simplifying the process.[1]

-

Route 2: Nucleophilic Bromination of p-Phenoxybenzyl Alcohol. This method involves the conversion of a primary alcohol to an alkyl bromide.[4] It is often characterized by milder reaction conditions and high selectivity. Common brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[4][5] The primary consideration for this route is the relative cost and availability of p-phenoxybenzyl alcohol compared to p-phenoxytoluene.[6]

The following workflow diagram illustrates these two strategic approaches.

Caption: High-level overview of the two primary industrial synthesis routes to p-phenoxybenzyl bromide.

Route 1: Protocol for Free-Radical Bromination of p-Phenoxytoluene

This method is predicated on the selective reaction of a bromine radical at the benzylic position, which is stabilized by the adjacent aromatic ring. For industrial scale, thermal initiation is often preferred over photochemical (UV) methods to ensure uniform energy input throughout a large reactor volume.

Reaction Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: At elevated temperatures (or with a radical initiator like AIBN), a small number of bromine molecules (Br₂) dissociate into bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-phenoxytoluene to form a stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with another molecule of Br₂ to form the desired product, p-phenoxybenzyl bromide, and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine.

Controlling the reaction temperature and bromine addition rate is paramount. Excessively high temperatures or a high concentration of bromine can promote competing electrophilic aromatic substitution, leading to ring-brominated impurities.[1]

Caption: Simplified free-radical chain mechanism for the side-chain bromination of p-phenoxytoluene.

Key Process Parameters

| Parameter | Recommended Value/Reagent | Rationale & Industrial Insight |

| Starting Material | p-Phenoxytoluene | Purity should be >99% to avoid side reactions with impurities. |

| Brominating Agent | Elemental Bromine (Br₂) | Most cost-effective for large scale. Stoichiometry is critical; a slight excess can be used, but large excesses lead to dibromination.[1] |

| Solvent | Typically solvent-free or in a high-boiling inert solvent like chlorobenzene. | A solvent-free reaction is preferred for process intensity and reduced waste. If a solvent is used, it must be inert to radical bromination. |

| Initiation | Thermal (140-160°C) | Avoids the cost and complexity of UV lamps or chemical initiators. Provides consistent initiation in large vessels.[7] |

| Temperature | 140-160°C | Optimal range to promote side-chain bromination while minimizing ring substitution. Temperature control is critical. |

| Reaction Time | 2-4 hours | Monitored by GC to confirm consumption of starting material. |

| Work-up | Aqueous sodium bisulfite wash, followed by water washes. | The bisulfite quench neutralizes any unreacted bromine. Water washes remove HBr and salts. |

| Purification | Vacuum Distillation | Required to remove unreacted starting material, dibrominated byproducts, and any high-boiling impurities. |

Scalable Step-by-Step Protocol

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a suitable chemical reactor with appropriate safety measures.

-

Reactor Preparation: Ensure a glass-lined or suitably resistant reactor, equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, is clean and dry. The off-gas from the condenser should be routed through a caustic scrubber (e.g., NaOH solution) to neutralize the HBr byproduct.

-

Charging: Charge the reactor with p-phenoxytoluene (1.0 eq).

-

Heating: Begin agitation and heat the p-phenoxytoluene to the target reaction temperature (e.g., 150°C).

-

Bromine Addition: Once the temperature is stable, begin the dropwise addition of liquid bromine (1.0-1.1 eq) via the addition funnel over 2-3 hours. Maintain the reaction temperature throughout the addition. The reaction is exothermic; control the addition rate to manage the temperature.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and agitation for an additional 1-2 hours. Monitor the reaction progress by taking samples for Gas Chromatography (GC) analysis until the p-phenoxytoluene is consumed to the desired level.

-

Cooling & Quenching: Cool the reactor to 50-60°C. Slowly add a 10% aqueous solution of sodium bisulfite to the reactor to quench any remaining bromine. Agitate for 30 minutes.

-

Phase Separation & Washing: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution, and a final water wash until the pH is neutral.

-

Isolation: Transfer the crude organic layer to a distillation apparatus. Distill under reduced pressure to remove any residual solvent and purify the p-phenoxybenzyl bromide. The product is a high-boiling liquid.

Route 2: Protocol for Nucleophilic Bromination of p-Phenoxybenzyl Alcohol